BPR1J-340

FLT3 kinase inhibition Acute Myeloid Leukemia Kinase profiling

FLT3 inhibitor research demands compounds with defined multi-kinase selectivity and predictable pharmacokinetics-nominal IC50 alone cannot ensure reproducible pharmacodynamic outcomes. BPR1J-340 addresses this with a urea-substituted scaffold conferring a distinct selectivity profile across 59 oncogenic kinases and an extended 8.8 h half-life in rats, enabling sustained target inhibition in chronic AML dosing studies without frequent re-administration. • Sub-nM GC50 of 3.4±1.5 nM against MOLM-13 cells-6-fold greater potency than BPR1J-097 • Durable tumor regression at 5 mg/kg in MOLM-13 xenograft models • Synergistic apoptosis with HDAC inhibitor vorinostat (SAHA) via Mcl-1 down-regulation Supplied with published kinase profiling data for reproducible preclinical FLT3-ITD+ AML research.

Molecular Formula C29H34N8O3
Molecular Weight 542.6 g/mol
Cat. No. B612019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPR1J-340
SynonymsBPR1J340;  BPR1J 340;  BPR1J-340.
Molecular FormulaC29H34N8O3
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C
InChIInChI=1S/C29H34N8O3/c1-3-24-16-27(35-40-24)32-29(39)30-18-20-4-8-22(9-5-20)25-17-26(34-33-25)31-28(38)23-10-6-21(7-11-23)19-37-14-12-36(2)13-15-37/h4-11,16-17H,3,12-15,18-19H2,1-2H3,(H2,30,32,35,39)(H2,31,33,34,38)
InChIKeyVHFDRDHFZFLAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPR1J-340: FLT3 Inhibitor for AML Research


BPR1J-340 (CAS 1395051-72-5, molecular formula C29H34N8O3, molecular weight 542.63) is a urea-substituted 3-phenyl-1H-5-pyrazolylamine-based compound that functions as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) [1]. This compound is primarily intended for preclinical research in acute myeloid leukemia (AML), specifically targeting FLT3-ITD and FLT3-D835Y mutant-driven malignancies. Its classification includes benzamide and urea derivatives, and it is recognized as an FLT3 kinase inhibitor with antineoplastic activity in authoritative chemical and biomedical databases [2][3].

✓ FLT3 pathway inhibition studies
✓ FLT3-ITD and D835Y mutant AML models
✓ Urea-substituted scaffold for selectivity profiling

Why BPR1J-340 Cannot Be Substituted


The therapeutic window and research utility of FLT3 inhibitors are not solely defined by their nominal target affinity; they are critically dependent on a complex interplay of multi-kinase selectivity, cellular potency, and in vivo pharmacokinetic (PK) properties. BPR1J-340's unique urea-substituted scaffold confers a distinct kinase inhibition profile [1] and significantly altered PK parameters compared to its sulfonamide-based predecessors [2]. Consequently, substituting BPR1J-340 with another FLT3 inhibitor based on IC50 values alone will not replicate its specific pharmacodynamic signature, making it a non-interchangeable tool for investigating FLT3-driven AML pathology and evaluating combination therapy regimens [1].

Urea-substituted scaffold may alter kinase selectivity vs sulfonamide-based FLT3 inhibitors
Pharmacokinetic profile (T1/2, CL) may not transfer from earlier compounds
Multi-kinase target engagement may differ, limiting IC50-based substitution

BPR1J-340 Comparative Evidence


FLT3 WT Potency Comparison with ABT869

In a direct head-to-head biochemical kinase assay, BPR1J-340 inhibited wild-type FLT3 with an IC50 value of 29±5 nM, compared to the control compound ABT869 which exhibited an IC50 of 38±3 nM [1]. This represents a 24% lower concentration required for 50% inhibition, indicating a marginally higher potency for BPR1J-340 against the FLT3 target in this specific assay system.

FLT3 WT IC50
Head-to-head
BPR1J-340: 29±5 nM
ABT869: 38±3 nM
Supports FLT3 WT inhibition assay context
Biochemical kinase assay (Kinase-Glo), from Table 1 [1]
FLT3 kinase inhibition Acute Myeloid Leukemia Kinase profiling

MOLM-13 Cellular Potency vs BPR1J-097

BPR1J-340 exhibits significantly enhanced cellular anti-proliferative activity compared to its predecessor BPR1J-097. In the FLT3-ITD-driven MOLM-13 AML cell line, BPR1J-340 achieved a 50% growth inhibition concentration (GC50) of 3.4±1.5 nM [1], whereas BPR1J-097 had a reported GC50 of 21±7 nM in the same cell line [2]. This cross-study comparison suggests a 6.2-fold increase in cellular potency for BPR1J-340.

MOLM-13 Cellular GC50
Context-dependent
BPR1J-340: 3.4±1.5 nM
BPR1J-097: 21±7 nM
Supports cellular FLT3-ITD+ proliferation endpoint review
Cross-study comparison; MOLM-13 cell line, from Table 2 [1] vs Br J Cancer [2]
Cellular proliferation FLT3-ITD Anti-leukemic activity

Rat PK Profile vs BPR1J-097

The urea-substituted scaffold of BPR1J-340 confers a significantly improved pharmacokinetic profile in rats compared to its predecessor BPR1J-097. Following intravenous administration, BPR1J-340 demonstrated an apparent plasma half-life (T1/2) of 8.8±0.6 hours and a total body clearance (CL) of 20.4±5.2 mL/min/kg [1]. In contrast, BPR1J-097 exhibited a shorter T1/2 of 4.5±1.5 hours and a much higher CL of 102.4±9.8 mL/min/kg under similar experimental conditions [2].

Rat IV Pharmacokinetics
Context-dependent
T1/2: 8.8 h vs 4.5 h
CL: 20.4 vs 102.4 mL/min/kg
AUC: 2.05-fold higher
Supports exposure-model interpretation
Cross-study, male SD rats; BPR1J-340 at 1.5 mg/kg IV [1], BPR1J-097 at 3.4 mg/kg IV [2]
Pharmacokinetics Drug disposition In vivo dosing

Tumor Regression in FLT3-ITD AML Xenograft

BPR1J-340 demonstrates robust and durable in vivo anti-tumor activity. In a MOLM-13 (FLT3-ITD+) subcutaneous xenograft model, intravenous administration of BPR1J-340 at 5 mg/kg daily (qd) for 5 days per week over 3 weeks resulted in complete tumor regression in all treated animals by day 22, with 4 of 6 animals remaining in complete regression through 31 days of post-treatment observation [1]. Even at a higher dose of 20 mg/kg qd for 2 weeks against larger established tumors, BPR1J-340 induced complete and durable regression with no palpable tumors detected during the 48-day follow-up [1]. This contrasts with reports on some other FLT3 inhibitors (e.g., ABT-869), which were unable to induce regression in the same MOLM-13 model [2].

MOLM-13 Xenograft
Context-dependent
Complete regression at 5 mg/kg qd; durable to day 31
Supports tumor-regression model-response context
Class-level inference; MOLM-13 xenograft in nude mice, IV dosing [1][2]
In vivo efficacy Tumor regression Xenograft model

BPR1J-340 Research Applications


Long-Term In Vivo FLT3-ITD+ AML Research

BPR1J-340's extended half-life of 8.8 hours in rats [1] and ability to induce durable tumor regression at 5 mg/kg in MOLM-13 xenografts [1] make it particularly suitable for chronic dosing studies. Researchers can utilize BPR1J-340 to establish sustained target inhibition and explore long-term pharmacodynamic effects and resistance mechanisms in FLT3-ITD-driven AML models without the need for frequent drug re-administration.

HDAC Inhibitor Combination Therapy

The synergistic induction of apoptosis observed when BPR1J-340 is combined with the HDAC inhibitor vorinostat (SAHA) [1] positions it as a critical tool for investigating novel combination regimens. Its favorable PK profile and potent single-agent activity provide a robust baseline for assessing additive or synergistic effects in both in vitro and in vivo models of FLT3-ITD+ AML.

Sensitive Cellular Assays for FLT3-ITD+ Cells

With a sub-nanomolar GC50 of 3.4±1.5 nM against MOLM-13 cells [1], BPR1J-340 offers high sensitivity for cellular proliferation and apoptosis assays. Its 6-fold greater potency compared to BPR1J-097 [1][2] allows for the detection of subtle changes in drug response and the use of lower compound concentrations, minimizing potential off-target effects in sensitive in vitro experimental setups.

Kinase Selectivity Profiling

The published kinase selectivity profile of BPR1J-340 against a panel of 59 oncogenic kinases provides a defined baseline for its multi-kinase activity [1]. Researchers can use BPR1J-340 as a reference compound to compare the selectivity profiles of new FLT3 inhibitors, or to dissect the contribution of its secondary targets (e.g., VEGFR2, VEGFR3, TRKA) to the observed phenotypic effects in angiogenesis or metastasis models.

Application
Selection Property
Validation Focus
FLT3-ITD+ AML chronic dosing models
Sustained exposure profile
Tumor regression model validation
HDAC inhibitor combination studies
Combination study baseline
Synergy endpoint review
FLT3-ITD+ cellular assay studies
Cellular potency context
Proliferation endpoint review
Kinase selectivity profiling assays
Defined selectivity panel
Off-target kinase interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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